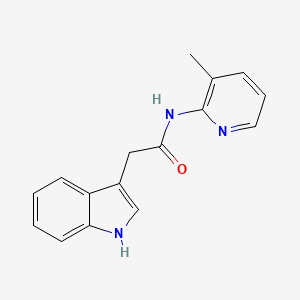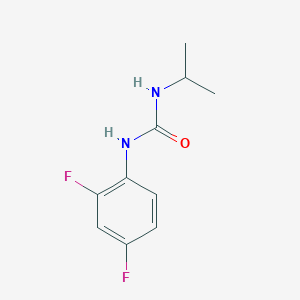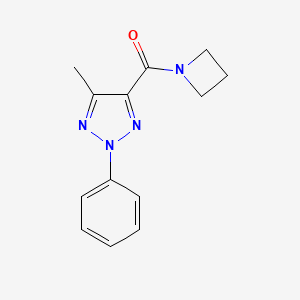
2-(1H-indol-3-yl)-N-(3-methylpyridin-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-indol-3-yl)-N-(3-methylpyridin-2-yl)acetamide, also known as IPA-3, is a small molecule inhibitor that has been studied extensively in scientific research. It is a potent inhibitor of P21 activated kinase (PAK) and has been found to have a variety of biochemical and physiological effects. In
Wirkmechanismus
2-(1H-indol-3-yl)-N-(3-methylpyridin-2-yl)acetamide inhibits PAK by binding to the ATP-binding pocket of the kinase domain. This prevents ATP from binding to PAK, which is required for its activity. By inhibiting PAK, 2-(1H-indol-3-yl)-N-(3-methylpyridin-2-yl)acetamide disrupts the signaling pathways that are regulated by PAK, leading to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
2-(1H-indol-3-yl)-N-(3-methylpyridin-2-yl)acetamide has been found to have a variety of biochemical and physiological effects. In cancer biology, 2-(1H-indol-3-yl)-N-(3-methylpyridin-2-yl)acetamide has been shown to inhibit the proliferation and migration of cancer cells. In neurobiology, 2-(1H-indol-3-yl)-N-(3-methylpyridin-2-yl)acetamide has been found to protect neurons from oxidative stress and promote axon regeneration. In immunology, 2-(1H-indol-3-yl)-N-(3-methylpyridin-2-yl)acetamide has been shown to modulate the activity of immune cells, leading to changes in cytokine production and immune cell migration.
Vorteile Und Einschränkungen Für Laborexperimente
2-(1H-indol-3-yl)-N-(3-methylpyridin-2-yl)acetamide has several advantages for lab experiments. It is a potent and specific inhibitor of PAK, making it a valuable tool for studying the role of PAK in cellular processes. 2-(1H-indol-3-yl)-N-(3-methylpyridin-2-yl)acetamide is also relatively stable and easy to use in experiments. However, there are some limitations to using 2-(1H-indol-3-yl)-N-(3-methylpyridin-2-yl)acetamide. It has been found to have off-target effects on other kinases, which can complicate data interpretation. Additionally, 2-(1H-indol-3-yl)-N-(3-methylpyridin-2-yl)acetamide is not suitable for in vivo experiments due to its poor bioavailability.
Zukünftige Richtungen
There are several future directions for research on 2-(1H-indol-3-yl)-N-(3-methylpyridin-2-yl)acetamide. One area of interest is the development of more potent and specific inhibitors of PAK. This could lead to a better understanding of the role of PAK in cellular processes and the development of new therapeutic strategies for diseases such as cancer and neurodegenerative disorders. Another area of interest is the study of the off-target effects of 2-(1H-indol-3-yl)-N-(3-methylpyridin-2-yl)acetamide on other kinases. This could lead to a better understanding of the complex signaling networks that regulate cellular processes. Finally, the development of new delivery methods for 2-(1H-indol-3-yl)-N-(3-methylpyridin-2-yl)acetamide could make it more suitable for in vivo experiments.
Synthesemethoden
The synthesis of 2-(1H-indol-3-yl)-N-(3-methylpyridin-2-yl)acetamide involves several steps, including the reaction of 3-methylpyridine-2-carboxylic acid with thionyl chloride to form 3-methylpyridine-2-carbonyl chloride. This compound is then reacted with indole-3-carboxaldehyde to form 2-(1H-indol-3-yl)acetophenone. Finally, the acetophenone is reacted with methylamine to form 2-(1H-indol-3-yl)-N-(3-methylpyridin-2-yl)acetamide. The overall synthesis method is complex, but it has been optimized for high yield and purity.
Wissenschaftliche Forschungsanwendungen
2-(1H-indol-3-yl)-N-(3-methylpyridin-2-yl)acetamide has been extensively studied in scientific research due to its potent inhibitory effects on PAK. PAK is a family of serine/threonine kinases that are involved in a variety of cellular processes, including cell motility, proliferation, and survival. 2-(1H-indol-3-yl)-N-(3-methylpyridin-2-yl)acetamide has been found to inhibit the activity of all six isoforms of PAK, making it a valuable tool for studying the role of PAK in these cellular processes. 2-(1H-indol-3-yl)-N-(3-methylpyridin-2-yl)acetamide has been used in a variety of research areas, including cancer biology, neurobiology, and immunology.
Eigenschaften
IUPAC Name |
2-(1H-indol-3-yl)-N-(3-methylpyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-11-5-4-8-17-16(11)19-15(20)9-12-10-18-14-7-3-2-6-13(12)14/h2-8,10,18H,9H2,1H3,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXRCHHBBPZRVAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)CC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Cyclopropyl-5-methyl-3-[(3-methylpiperidin-1-yl)methyl]imidazolidine-2,4-dione](/img/structure/B7455647.png)




![3-Imidazol-1-yl-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2,4,6-tetraene](/img/structure/B7455678.png)

![6-Methyl-3-(piperidin-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7455688.png)

![ethyl 6-[(1-cyclopropyltetrazol-5-yl)sulfanylmethyl]-4-[2-(difluoromethoxy)phenyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B7455693.png)
![2-(3,4-dihydro-2H-quinolin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7455698.png)

![6-Methyl-3-[(4-methylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7455720.png)